molecular formula C13H9ClN2O5 B2881615 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate CAS No. 868679-74-7

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate

Cat. No.: B2881615
CAS No.: 868679-74-7
M. Wt: 308.67
InChI Key: VSWHZMAIGJUURA-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate is a synthetic organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate typically involves a multi-step process. One common method includes the nitration of 6-methyl-2-oxo-1H-pyridine-4-carboxylic acid, followed by esterification with 3-chlorobenzoic acid. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring. The esterification reaction is typically performed using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

    Reduction of the nitro group: (6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate.

    Reduction of the oxo group: (6-methyl-3-nitro-2-hydroxy-1H-pyridin-4-yl) 3-chlorobenzoate.

    Substitution of the chlorine atom: (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-aminobenzoate or (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-thiolbenzoate.

Scientific Research Applications

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are often determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate: Lacks the chlorine atom in the benzoate moiety.

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chlorobenzoate: Has the chlorine atom at the 4-position of the benzoate moiety.

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate: Contains a bromine atom instead of chlorine in the benzoate moiety.

Uniqueness

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom in the benzoate moiety, which can influence its reactivity and interaction with biological targets. The combination of the nitro group, oxo group, and chlorine atom provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O5/c1-7-5-10(11(16(19)20)12(17)15-7)21-13(18)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWHZMAIGJUURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328183
Record name (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868679-74-7
Record name (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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